molecular formula C23H24N4O5S B2704919 7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-42-7

7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2704919
CAS No.: 688055-42-7
M. Wt: 468.53
InChI Key: AJRSPEWFGGKNRX-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs. Piperazine rings can be found in a variety of drugs, ranging from antipsychotics to antihistamines . The methoxyphenyl group attached to the piperazine ring is also a common feature in many drugs, and can influence the drug’s properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and molecular weight.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the piperazine ring and the methoxyphenyl group. Piperazine rings can participate in a variety of reactions, including alkylation and acylation . The methoxyphenyl group can also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the piperazine ring could influence the compound’s solubility and stability .

Scientific Research Applications

Antimicrobial Activities

Research into quinazoline and piperazine derivatives has shown some compounds to possess antimicrobial properties. For example, the synthesis of novel triazole derivatives and their evaluation against test microorganisms have been explored, with some compounds displaying good or moderate antimicrobial activities (Bektaş et al., 2010).

Antitumor and Antiviral Agents

Quinazoline derivatives have been synthesized and tested for their antitumor and antiviral activities. Some derivatives showed broad-spectrum antitumor activity and moderate anti-HIV-1 potency, indicating their potential as therapeutic agents (El-Sherbeny et al., 2003).

Antihypertensive Action

Quinazoline derivatives with piperazine moieties have been studied for their potential as antihypertensive agents. Certain derivatives have shown significant activity in reducing blood pressure, comparable to that of control drugs, suggesting their utility in hypertension treatment (Tsai et al., 2001).

Quality Control and Pharmaceutical Applications

The development of quality control methods for quinazoline derivatives, aimed at ensuring their purity and suitability for further research and potential therapeutic use, has also been a focus. This includes characterization using various spectroscopic techniques and ensuring compliance with pharmaceutical standards (Danylchenko et al., 2018).

Mechanism of Action

The compound also contains a methoxyphenyl group, which is found in many ligands for alpha1-adrenergic receptors . These ligands can either activate or block these receptors, leading to various therapeutic effects .

In terms of pharmacokinetics, many factors can influence the absorption, distribution, metabolism, and excretion (ADME) of a compound. These include the compound’s chemical structure, its solubility in water and lipids, its size and shape, and its charge at physiological pH. The compound’s interaction with various enzymes and transporters in the body can also affect its ADME properties .

Properties

CAS No.

688055-42-7

Molecular Formula

C23H24N4O5S

Molecular Weight

468.53

IUPAC Name

7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C23H24N4O5S/c1-30-18-5-3-2-4-17(18)25-8-10-26(11-9-25)21(28)6-7-27-22(29)15-12-19-20(32-14-31-19)13-16(15)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33)

InChI Key

AJRSPEWFGGKNRX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

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